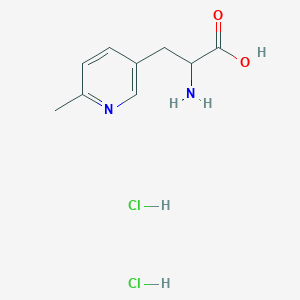![molecular formula C10H18ClNO4 B12305680 rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B12305680.png)
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis: is a synthetic compound characterized by the presence of a morpholine ring, an oxolane ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis involves multiple steps. One common method includes the following steps:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the morpholine ring: This step involves the reaction of the oxolane intermediate with morpholine under basic conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of both morpholine and oxolane rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H18ClNO4 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
5-(morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11;/h8-9H,1-7H2,(H,12,13);1H |
InChI Key |
KZHULDRYNNBLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CN2CCOCC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
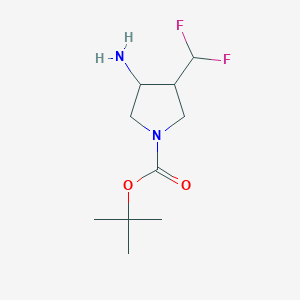
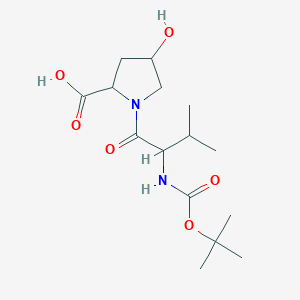
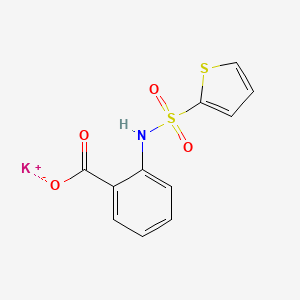
![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)



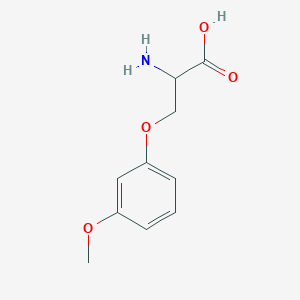


![rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B12305675.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3'-fluoro[1,1'-biphenyl]-4-propanoic acid](/img/structure/B12305688.png)
